molecular formula C15H23N3O4 B5784290 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane

Cat. No. B5784290
M. Wt: 309.36 g/mol
InChI Key: HWUBDYLSBCBIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines and is structurally similar to mescaline. This compound was first synthesized by Alexander Shulgin in the 1970s and is known for its hallucinogenic properties. In recent years, DMMDA-2 has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that DMMDA-2 has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and behavior.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not well understood, but it is believed to exert its effects by binding to the serotonin 5-HT2A receptor and activating the downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects, including alterations in perception, mood, and thought processes. It has also been reported to produce visual and auditory hallucinations, changes in sensory perception, and altered states of consciousness.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for use in laboratory experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, its hallucinogenic properties and potential for abuse limit its use in certain types of experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of DMMDA-2. Some possible future directions for research include:
- Studying the effects of DMMDA-2 on different mental health disorders and exploring its potential as a treatment option.
- Investigating the long-term effects of DMMDA-2 on the brain and behavior.
- Developing new compounds based on the structure of DMMDA-2 with improved therapeutic potential and reduced side effects.

Synthesis Methods

The synthesis of DMMDA-2 involves the reaction between 2-nitro-4,5-dimethoxybenzaldehyde and 4-methyl-1,4-diazepane in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure DMMDA-2.

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-16-5-4-6-17(8-7-16)11-12-9-14(21-2)15(22-3)10-13(12)18(19)20/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUBDYLSBCBIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4,5-Dimethoxy-2-nitrobenzyl)-4-methyl-1,4-diazepane

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